molecular formula C18H21N3O4S B601449 (4S)-5,5-dimethyl-2-[[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 1642559-63-4

(4S)-5,5-dimethyl-2-[[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B601449
CAS No.: 1642559-63-4
M. Wt: 375.45
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Description

(4S)-5,5-dimethyl-2-[[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features a thiazolidine ring, an oxazole moiety, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-5,5-dimethyl-2-[[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of advanced catalysts and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4S)-5,5-dimethyl-2-[[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, oxazolines, and substituted thiazolidines .

Scientific Research Applications

Chemistry

In chemistry, (4S)-5,5-dimethyl-2-[[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a subject of interest in drug discovery .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of (4S)-5,5-dimethyl-2-[[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine and oxazole derivatives, such as:

Uniqueness

What sets (4S)-5,5-dimethyl-2-[[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid apart is its unique combination of functional groups and stereochemistry.

Properties

IUPAC Name

(4S)-5,5-dimethyl-2-[[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-10-13(14(21-25-10)11-7-5-4-6-8-11)16(22)19-9-12-20-15(17(23)24)18(2,3)26-12/h4-8,12,15,20H,9H2,1-3H3,(H,19,22)(H,23,24)/t12?,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRVMGBWGWYAFF-CVRLYYSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3NC(C(S3)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3N[C@H](C(S3)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1642559-63-4
Record name Penilloic acids of oxacillin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642559634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PENILLOIC ACIDS OF OXACILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP6CH7658P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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